molecular formula C6H5N3 B1208166 Imidazo[1,2-a]pyrimidine CAS No. 274-95-3

Imidazo[1,2-a]pyrimidine

Cat. No. B1208166
CAS RN: 274-95-3
M. Wt: 119.12 g/mol
InChI Key: INSWZAQOISIYDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through various methodologies, including palladium-catalyzed arylation, which allows for the regioselective arylation at the 3-position with aryl bromides in the presence of base and a catalytic amount of palladium, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle (Li et al., 2003). Solid-phase synthesis methods have also been described, enabling the condensation between an α-bromoketone bound to solid support and various 2-aminopyridine or 2-aminopyrimidine derivatives (Kazzouli et al., 2003). Additionally, copper-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines employing ethyl tertiary amines as carbon sources under oxidative conditions has been reported, showcasing the versatility of synthetic approaches (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is characterized by the fused imidazole and pyrimidine rings, which provide a rigid framework that is conducive to diverse functionalization. This structural motif imparts distinct electronic and steric properties that influence the reactivity and interaction of these molecules with various biological targets. The regiospecific synthesis of substituted imidazo[1,2-a]pyrimidines illustrates the control over molecular structure that can be achieved, enabling the preparation of compounds with specific electronic and physical properties for targeted applications (Katritzky et al., 2003).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidines undergo a variety of chemical reactions, reflecting their rich chemistry. They can participate in nucleophilic substitution reactions, cycloadditions, and electrophilic aromatic substitutions, among others. The versatility of these compounds is further demonstrated by the synthesis of derivatives through reactions with methyl ketones and halogens, leading to a range of functionalized molecules (Rogul'chenko et al., 1975). The ability to selectively functionalize these compounds at various positions on the heterocyclic core is crucial for exploring their potential in drug development and material science.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of substituents. These properties are critical for determining the suitability of these compounds for specific applications, including their behavior in biological systems and their potential as materials. Detailed studies on the physical properties are essential for guiding the design and synthesis of new derivatives with optimized performance.

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyrimidines, including their reactivity towards various reagents and conditions, are central to their utility in synthetic chemistry. Their ability to act as electrophiles or nucleophiles, depending on the context, allows for a broad range of transformations. The functionalization of imidazo[1,2-a]pyrimidines has been extensively explored, demonstrating their versatility in forming carbon-carbon and carbon-nitrogen bonds, which is pivotal for constructing complex molecular architectures (Goel et al., 2015).

Scientific Research Applications

  • Synthetic Chemistry

    • Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
    • These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis .
    • The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .
  • Medicinal Chemistry

    • Imidazo[1,2-a]pyrimidine has wide range of applications in medicinal chemistry .
    • It is used in the development of new chemosynthetic strategies and drug development .
    • Imidazo[1,2-a]pyrimidine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
  • Antituberculosis Agents

    • Imidazo[1,2-a]pyrimidine analogues have been developed as antituberculosis agents .
    • A few examples of imidazo[1,2-a]pyrimidine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Antibacterial, Antiviral, Anti-inflammatory, and Antitumor Drugs

    • Imidazole pyrimidine and its derivatives are commonly used as antibacterial, antiviral, anti-inflammatory, and antitumor drugs .
    • It has heterocyclic groups such as imidazole and pyrimidine .
  • Corrosion Inhibitor

    • Imidazo[1,2-a]pyrimidine is a potential corrosion inhibitor to protect steel from environmental corrosion .
  • Optoelectronic Devices and Sensors

    • Imidazo[1,2-a]pyrimidine derivatives have shown great potential in several research areas, including materials science and the pharmaceutical field .
    • In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices and sensors .
  • Anti-Cancer Drugs

    • Imidazo[1,2-a]pyrimidine derivatives have been used in the development of anti-cancer drugs .
  • Emitters for Confocal Microscopy and Imaging

    • Imidazo[1,2-a]pyrimidine derivatives have been used as emitters for confocal microscopy and imaging .

Safety And Hazards

Imidazo[1,2-a]pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage. It is also toxic to the respiratory system .

Future Directions

Imidazo[1,2-a]pyrimidine has significant potential in the field of medicinal chemistry. It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value has always been welcome in pharmaceutical science and is an attractive research thrust area .

properties

IUPAC Name

imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-6-8-3-5-9(6)4-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSWZAQOISIYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341928
Record name Imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidine

CAS RN

274-95-3
Record name Imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-aminopyrimidine (0.5 g, 5.26 mmol), bromoacetaldehyde diethyl acetal (2.07 g, 10.5 mmol) and 48% aqueous hydrobromic acid (0.5 ml) in ethanol (5 ml) was heated at reflux for 18 h. The reaction was cooled and pre-adsorbed directly onto silica gel. Purification by flash chromatography eluting with dichloromethane (containing 1% conc. ammonia) on a gradient of methanol (1-3%) gave a solid which was triturated with 5% diethyl ether in isohexane to afford imidazo[1,2-a]pyrimidine (0.51 g, 82%) as a tan solid: δH (400 MHz, CDCl3) 6.92 (1H, dd, J 7 and 4), 7.59 (1H, d, J 1), 7.84 (1H, d, J 1), 8.49 (1H, dd, J 7 and 2), 8.58 (1H, dd, J 7 and 2).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,660
Citations
Y Rival, G Grassy, A Taudou, R Ecalle - European journal of medicinal …, 1991 - Elsevier
“HO) Page 1 EurJMedChem(1991)26, 13-18 0 Elsevier, Paris 13 Antifungal activity in vitro of some imidazo[l,2-alpyrimidine derivatives Y Rivall, G Grassyl, A Taudou2, R Ecalle2 ‘Dipartement …
Number of citations: 246 www.sciencedirect.com
R Aeluri, M Alla, S Polepalli, N Jain - European Journal of Medicinal …, 2015 - Elsevier
A series of imidazo[1,2-a]pyrimidine Mannich bases were designed, synthesized in two phases. Mannich bases were obtained by one pot three component condensation of imidazo[1,2-…
Number of citations: 60 www.sciencedirect.com
AC Humphries, E Gancia, MT Gilligan… - Bioorganic & medicinal …, 2006 - Elsevier
8-Fluoroimidazo[1,2-a]pyridine has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine, using both in silico and traditional techniques. Furthermore, a novel …
Number of citations: 135 www.sciencedirect.com
W Li, DP Nelson, MS Jensen, RS Hoerrner… - Organic …, 2003 - ACS Publications
Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine | Organic Letters ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS Publications. Most …
Number of citations: 150 pubs.acs.org
TH Al-Tel, RA Al-Qawasmeh - European journal of medicinal chemistry, 2010 - Elsevier
New antimicrobial agents [imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine] have been synthesized. Their antimicrobial activities were conducted against various Gram-positive and …
Number of citations: 97 www.sciencedirect.com
A Linton, P Kang, M Ornelas, S Kephart… - Journal of medicinal …, 2011 - ACS Publications
N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide (1) was recently identified as a full antagonist of the androgen …
Number of citations: 79 pubs.acs.org
M Mantipally, MR Gangireddy, R Gundla… - Bioorganic & medicinal …, 2019 - Elsevier
Designed and synthesized novel homopiperazine linked imidazo[1,2-a]pyrimidine derivatives (10a–i, 11a–g, 12), and evaluated them for their in vitro cytotoxicity against HeLa cells (…
Number of citations: 36 www.sciencedirect.com
JP Zhou, YW Ding, HB Zhang, L Xu, Y Dai - Chinese Chemical Letters, 2008 - Elsevier
A series of imidazo[1,2-a]pyrimidine derivatives substituted adjacently with two aryls at positions 2 and 3 were designed and synthesized in order to improve their anti-inflammatory …
Number of citations: 34 www.sciencedirect.com
X Chen, W Xu, K Wang, M Mo, W Zhang… - Journal of medicinal …, 2015 - ACS Publications
Inhibition of lipoprotein-associated phospholipase A 2 (Lp-PLA 2 ) has been suggested to be a promising therapeutic strategy for several inflammation-associated diseases, including …
Number of citations: 41 pubs.acs.org
M Rawat, DS Rawat - Tetrahedron Letters, 2018 - Elsevier
Synthesis of biologically active fused imidazo[1,2-a]pyrimidines were achieved via A 3 coupling involving 2-aminobenzimidazole, aldehyde and terminal alkyne, followed by 6-endo-dig …
Number of citations: 36 www.sciencedirect.com

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